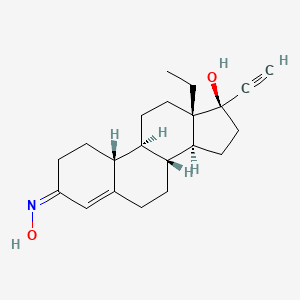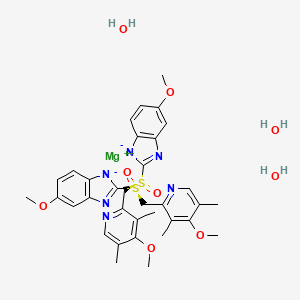![molecular formula C15H20Cl2N2O B10775679 3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-desmethyl AH 7921 (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a major metabolite of AH 7921, a highly addictive opioid analgesic. This compound is primarily used for research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl AH 7921 (hydrochloride) involves the N-demethylation of AH 7921. The reaction typically employs reagents such as formaldehyde and formic acid under controlled conditions to achieve the desired demethylation .
Industrial Production Methods
Industrial production of N-desmethyl AH 7921 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in certified facilities adhering to international standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-desmethyl AH 7921 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-desmethyl AH 7921 (hydrochloride) is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studying the metabolic pathways and biological effects of opioid compounds.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of opioid metabolites.
Industry: Used in the development and testing of new analytical methods and forensic applications
Wirkmechanismus
N-desmethyl AH 7921 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of G-protein coupled receptors, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AH 7921: The parent compound, a potent opioid analgesic.
U-47700: A structural isomer with similar opioid activity.
Methoxyacetyl norfentanyl: Another opioid metabolite with comparable effects
Uniqueness
N-desmethyl AH 7921 (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike its parent compound AH 7921, N-desmethyl AH 7921 (hydrochloride) is primarily used as a research tool rather than a therapeutic agent .
Eigenschaften
Molekularformel |
C15H20Cl2N2O |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
PDWWZXXRSUFEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)


![[(2R)-2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10775649.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775660.png)
![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)
![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)
